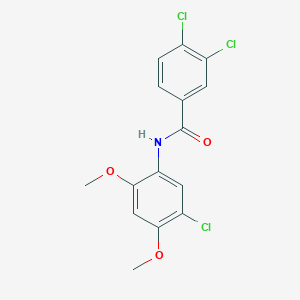
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. These pathways play critical roles in cellular processes such as growth, differentiation, and immune response.
作用機序
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases. This binding prevents the phosphorylation of downstream targets such as STATs, which are required for the activation of gene transcription. As a result, the expression of genes involved in cell proliferation, differentiation, and survival is downregulated.
Biochemical and Physiological Effects:
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In addition, 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to inhibit angiogenesis, which is critical for the growth and spread of tumors. 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in lab experiments is its specificity for the JAK/STAT signaling pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, one limitation of using 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide is its potential off-target effects. 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been shown to inhibit other kinases such as EGFR and Src, which can lead to unintended effects.
将来の方向性
There are several future directions for the use of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in scientific research. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in stem cell differentiation and regeneration. Additionally, the use of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide in combination with other therapeutic agents is an area of active research.
合成法
The synthesis of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide involves the condensation of 3,4-dichlorobenzoic acid with 5-chloro-2,4-dimethoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and 4-dimethylaminopyridine to yield the final product. The purity of 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has been widely used in scientific research as a tool to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the activation of JAK1, JAK2, and JAK3, as well as the phosphorylation of STAT3 and STAT5. This inhibition can lead to a decrease in cell proliferation, migration, and invasion, making 3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide a potential therapeutic agent for cancer and other diseases.
特性
IUPAC Name |
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-13-7-14(22-2)12(6-11(13)18)19-15(20)8-3-4-9(16)10(17)5-8/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHXETWXKECFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6088108.png)
![(2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B6088112.png)
![5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6088120.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6088131.png)
![2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6088133.png)
![3-[2-(2-methylphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6088140.png)
![tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate](/img/structure/B6088144.png)
![N-({1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6088152.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-3-piperidinamine](/img/structure/B6088162.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6088164.png)
![2-chloro-6-methoxy-4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B6088168.png)
![N-methyl-1-(2-phenylethyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088169.png)
![N-methyl-1-(3-methyl-2-pyridinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6088176.png)